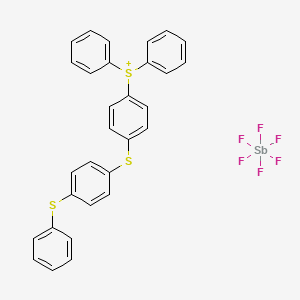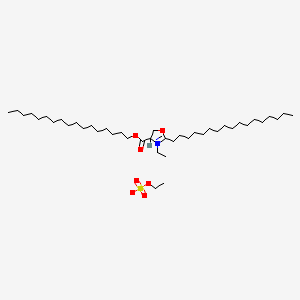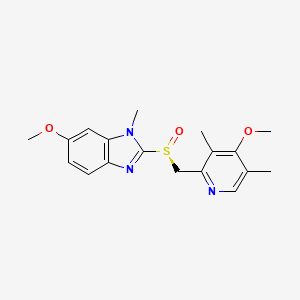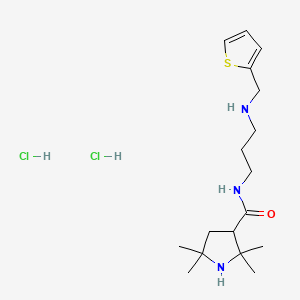
3-Pyrrolidinecarboxamide, 2,2,5,5-tetramethyl-N-(3-((2-thienylmethyl)amino)propyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl is a synthetic organic compound that may have applications in various fields such as chemistry, biology, and medicine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl likely involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the thienylmethyl group, and the coupling of these components with the propylenediamine backbone. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, ensuring consistent quality and yield. This may include the use of large-scale reactors, continuous flow systems, and stringent quality control measures to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation states or products.
Reduction: Reduction reactions may alter the functional groups or overall structure of the compound.
Substitution: The compound may participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH would be optimized based on the desired reaction and product.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted analogs.
Applications De Recherche Scientifique
1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl may have applications in:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-thienylmethyl)propylenediamine 2HCl would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other pyrrolidine derivatives, thienylmethyl-containing compounds, and propylenediamine-based molecules. Examples include:
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-furylmethyl)propylenediamine
- 1-N-(2,2,5,5-Tetramethyl-3-pyrrolidine-3-carbonyl)-3-N’-(2-phenylmethyl)propylenediamine
Propriétés
Numéro CAS |
93798-94-8 |
|---|---|
Formule moléculaire |
C17H31Cl2N3OS |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
2,2,5,5-tetramethyl-N-[3-(thiophen-2-ylmethylamino)propyl]pyrrolidine-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C17H29N3OS.2ClH/c1-16(2)11-14(17(3,4)20-16)15(21)19-9-6-8-18-12-13-7-5-10-22-13;;/h5,7,10,14,18,20H,6,8-9,11-12H2,1-4H3,(H,19,21);2*1H |
Clé InChI |
BJBCRUNXBNUNFK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1)(C)C)C(=O)NCCCNCC2=CC=CS2)C.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


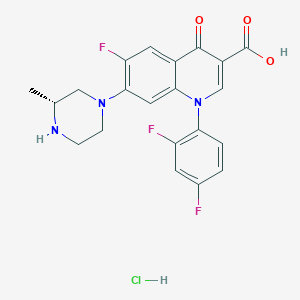
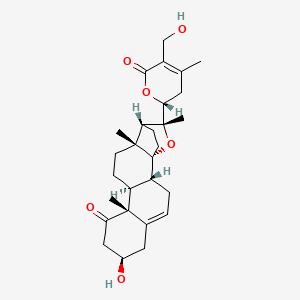
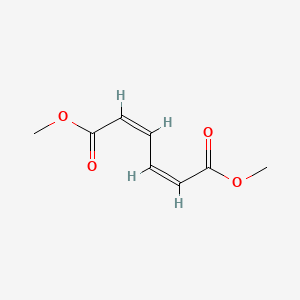
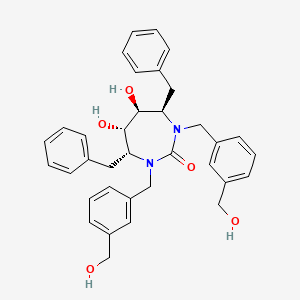
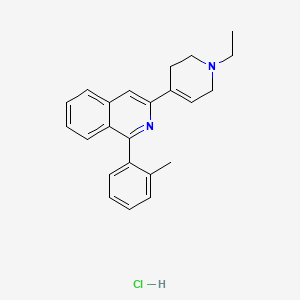
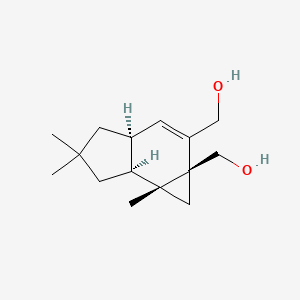
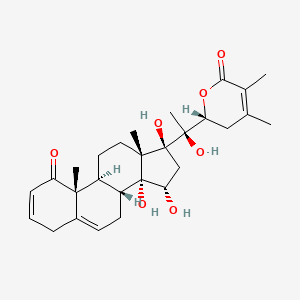
![N-(2-hydroxyethyl)-N-methyl-4-[piperidin-4-ylidene(quinolin-8-yl)methyl]benzamide](/img/structure/B15192800.png)
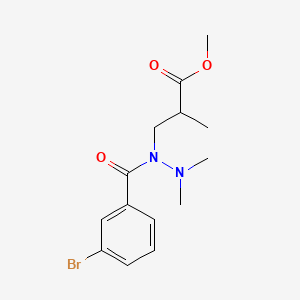
![2-[4-[(2,4-dimethyl-1,2,4-triazol-4-ium-3-yl)diazenyl]-N-ethylanilino]ethyl benzoate;sulfate](/img/structure/B15192824.png)
